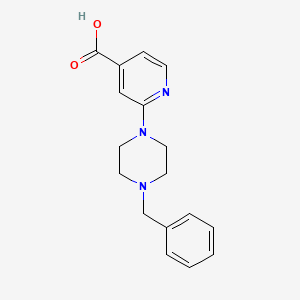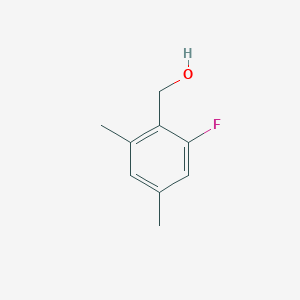
2-(3-(苄氧基)苯基)乙醇
描述
“2-(3-(Benzyloxy)phenyl)ethanol” is a chemical compound with the molecular formula C15H16O2 . It has a molecular weight of 228.29 . The compound is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-(Benzyloxy)phenyl)ethanol” were not found, the synthesis of similar benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at ortho position .Molecular Structure Analysis
The InChI code for “2-(3-(Benzyloxy)phenyl)ethanol” is1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
“2-(3-(Benzyloxy)phenyl)ethanol” is a solid at room temperature . It should be stored in a sealed container in a dry environment .科学研究应用
Anti-proliferative Agents Targeting EGFR-TK
The compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives, which have shown promise as anti-proliferative agents targeting EGFR-TK . These derivatives have been studied for their in vitro antiproliferative activity against various human cancer cell lines .
Hypoglycemic Activity
Structural analogs of 2-(3-(Benzyloxy)phenyl)ethanol have been synthesized and evaluated for their hypoglycemic activity . These compounds have shown the ability to activate FFAR1 at a concentration of 10 μM, which makes them promising candidates for therapy of type 2 diabetes .
Synthesis of Benzyl-protected Compounds
The compound has been used in the synthesis of benzyl-protected compounds . These compounds have been developed via bromination, benzyl protection, and halogen exchange reaction .
Activation of Free Fatty Acid Receptor-1 (FFAR1)
The compound has been used in the synthesis of structural analogs that have shown the ability to activate FFAR1 . This activation is significant because FFAR1 agonists are promising candidates for therapy of type 2 diabetes .
Increase in Glucose Uptake
The compound has been used in the synthesis of structural analogs that have shown the ability to increase glucose uptake by cells . This is significant because increased glucose uptake can help in the management of diabetes .
Non-cytotoxic Effect
The compound has been used in the synthesis of structural analogs that have shown no cytotoxic effect . This is significant because it means that these compounds can be used in various applications without causing harm to cells .
作用机制
Target of Action
Similar compounds have been found to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a protein that plays a crucial role in cell proliferation and survival .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack, which can lead to various reactions such as sn1, sn2, and e1 .
Biochemical Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions, which can affect various biochemical pathways .
Result of Action
Similar benzylic compounds have been found to exhibit enhanced reactivity due to the adjacent aromatic ring, leading to various chemical reactions .
Action Environment
It is known that the reactivity of benzylic compounds can be influenced by factors such as temperature and the presence of other chemical agents .
安全和危害
未来方向
属性
IUPAC Name |
2-(3-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHVCIKVRLMNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606812 | |
| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177259-98-2 | |
| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)



![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)




